

PF-4800567 in Cell Signaling Pathways: A Technical Guide

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Compound of Interest		
Compound Name:	PF-4800567	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-4800567 is a potent and selective small molecule inhibitor of Casein Kinase 1 epsilon (CK1ε), a serine/threonine kinase implicated in a variety of cellular processes, most notably the regulation of the circadian clock.[1][2][3] This technical guide provides an in-depth overview of **PF-4800567**, its mechanism of action, its role in key cell signaling pathways, and detailed experimental protocols for its use in research settings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of targeting CK1ε.

Mechanism of Action

PF-4800567 acts as an ATP-competitive inhibitor of CK1 ϵ . Its selectivity for CK1 ϵ over the closely related isoform CK1 δ has been a key factor in its use as a chemical probe to dissect the specific roles of these two kinases in cellular signaling.[1][4] The compound was developed by Pfizer and has been instrumental in studies elucidating the differential roles of CK1 ϵ and CK1 δ in the circadian rhythm.[2][5]

Quantitative Data

The following tables summarize the key quantitative data for **PF-4800567**, providing a clear comparison of its potency and selectivity across different experimental systems.



Table 1: In Vitro Inhibitory Potency of PF-4800567

Target	IC50 (nM)	Source
Casein Kinase 1ε (CK1ε)	32	[1][4][6]
Casein Kinase 1δ (CK1δ)	711	[4][6]

Table 2: Cellular Inhibitory Potency of PF-4800567

Target	IC50 (μM)	Cell Line	Source
Casein Kinase 1ε (CK1ε)	2.65	Not Specified	[7]
Casein Kinase 1δ (CK1δ)	20.38	Not Specified	[7]

Table 3: Selectivity of PF-4800567

Parameter	Value	Source
In Vitro Selectivity (CK1 δ /CK1 ϵ)	>20-fold	[1][4]
Cellular Selectivity (CK1δ/CK1ε)	~7.7-fold	[7]

Signaling Pathways

PF-4800567 has been primarily studied in the context of the circadian rhythm signaling pathway. It has also been implicated in other pathways due to the broad involvement of CK1ε in cellular regulation.

Circadian Rhythm Signaling

The circadian clock is a fundamental biological process that governs daily physiological and behavioral rhythms. A core component of the mammalian circadian clock is a negative



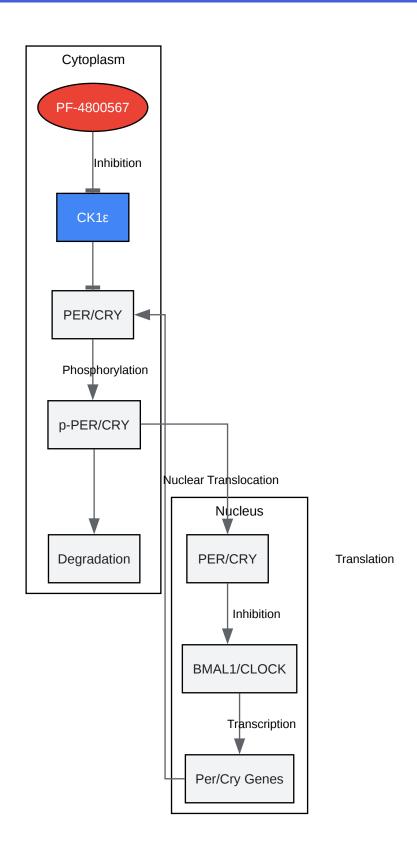




feedback loop involving the PER and CRY proteins. CK1 ϵ and CK1 δ play crucial roles in this loop by phosphorylating PER proteins, which leads to their degradation and nuclear entry, thereby regulating the period of the clock.[3]

PF-4800567 has been used to demonstrate that while both CK1 ϵ and CK1 δ are involved, CK1 δ appears to be the predominant regulator of the circadian period.[1][3] Selective inhibition of CK1 ϵ with **PF-4800567** has a minimal effect on the circadian clock period, whereas pan-CK1 δ / ϵ inhibitors like PF-670462 cause a significant lengthening of the period.[1][3] Specifically, **PF-4800567** has been shown to block CK1 ϵ -mediated phosphorylation of PER2, preventing its degradation, and to inhibit the nuclear localization of PER3.[1]





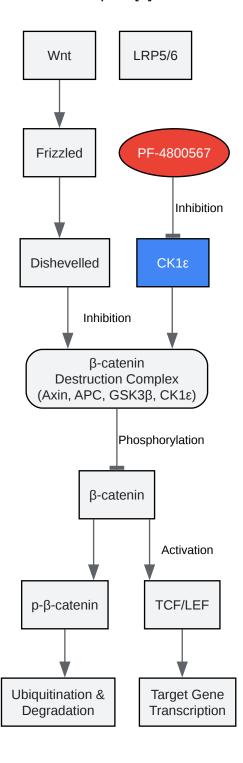
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Figure 1: Role of **PF-4800567** in the Circadian Rhythm Pathway.



Wnt/β-catenin Signaling

Casein Kinase 1 isoforms are also known to be involved in the Wnt/ β -catenin signaling pathway, a critical pathway in embryonic development and cancer. While the direct effects of **PF-4800567** on this pathway are less extensively studied than its role in the circadian rhythm, the involvement of CK1 ϵ suggests it could be a potential modulator. CK1 ϵ can phosphorylate components of the β -catenin destruction complex.[8]





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Figure 2: Potential role of **PF-4800567** in the Wnt/β-catenin Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the literature involving **PF-4800567**.

In Vitro Kinase Assay

This protocol is designed to determine the IC50 of **PF-4800567** against purified CK1 ϵ and CK1 δ .

Materials:

- Purified recombinant human CK1 ϵ and CK1 δ enzymes.
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
- ATP at the Km concentration for each enzyme.[1]
- Substrate peptide (e.g., a synthetic peptide derived from a known CK1 substrate).
- PF-4800567 dissolved in DMSO.
- ADP-Glo™ Kinase Assay kit (Promega) or similar.
- 384-well plates.
- Plate reader capable of luminescence detection.

Procedure:

- Prepare serial dilutions of PF-4800567 in DMSO.
- In a 384-well plate, add the kinase, substrate peptide, and PF-4800567 (or DMSO for control) to the kinase buffer.

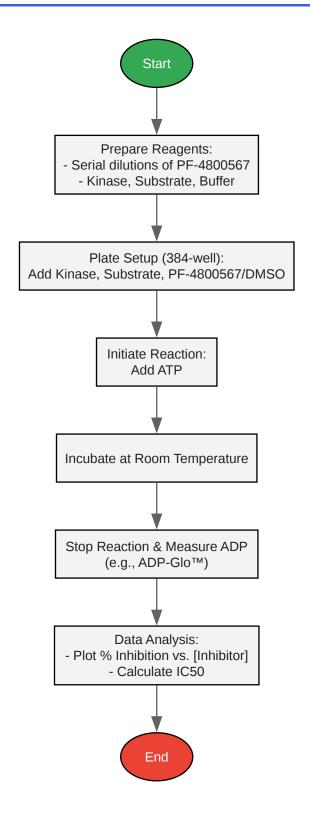
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- · Initiate the reaction by adding ATP.
- Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Figure 3: Experimental Workflow for In Vitro Kinase Assay.

Cellular Assay for Circadian Period Measurement



This protocol describes how to assess the effect of **PF-4800567** on the period of the circadian clock in cultured cells.[6]

Materials:

- Rat-1 fibroblasts or other suitable cell line stably expressing a luciferase reporter driven by a clock-controlled promoter (e.g., Bmal1-dLuc).
- Cell culture medium (e.g., DMEM) with serum.
- Synchronization medium (e.g., serum-free medium containing dexamethasone).
- Recording medium (e.g., phenol red-free medium containing luciferin).
- PF-4800567 dissolved in DMSO.
- Luminometer or a real-time bioluminescence monitoring system.

Procedure:

- Plate the cells in 35-mm dishes and grow to confluency.
- Synchronize the cellular clocks by replacing the medium with synchronization medium for 2 hours.
- After synchronization, replace the medium with recording medium containing either PF-4800567 at various concentrations or DMSO as a vehicle control.[6]
- Place the dishes in a luminometer or a real-time bioluminescence monitoring system and record the luminescence signal at regular intervals (e.g., every 10 minutes) for several days.
 [6]
- Analyze the bioluminescence data to determine the period of the circadian rhythm for each condition. Compare the period length in the presence of PF-4800567 to the vehicle control.

Conclusion



PF-4800567 is a valuable research tool for dissecting the specific roles of CK1 ϵ in various cell signaling pathways. Its high selectivity for CK1 ϵ over CK1 δ has been particularly instrumental in advancing our understanding of the molecular machinery of the circadian clock. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize **PF-4800567** in their studies and to explore the therapeutic potential of targeting CK1 ϵ .

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